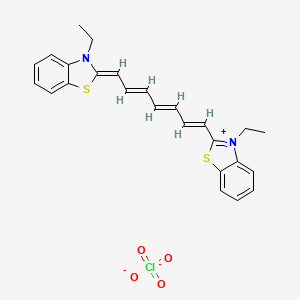

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

Descripción

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate (CAS: 22268-66-2) is a cyanine dye belonging to the thiatricarbocyanine subclass. Its molecular formula, C₂₅H₂₅ClN₂O₄S₂, reflects a conjugated heptatrienyl methine chain bridging two 3-ethylbenzothiazolium heterocycles, with a perchlorate counterion . This compound is characterized by strong near-infrared (NIR) absorption due to its extended π-conjugation, making it suitable for applications in photonics, bioimaging, and optical materials. It is commercially available at ≥98% purity in various quantities .

Propiedades

Número CAS |

22268-66-2 |

|---|---|

Fórmula molecular |

C25H25ClN2O4S2 |

Peso molecular |

517.1 g/mol |

Nombre IUPAC |

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate |

InChI |

InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Clave InChI |

PZQHZVAROUTGBU-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |

SMILES isomérico |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |

SMILES canónico |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Actividad Biológica

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is a complex organic compound with notable biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, drawing from recent research findings and case studies.

Chemical Structure

The compound is characterized by a benzothiazole core with ethyl and heptatriene substituents. Its IUPAC name is 3-ethyl-2-((1E,3E,5E,7E)-7-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)benzo[d]thiazol-3-ium perchlorate. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance:

- Mechanism of Action : Benzothiazole compounds inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication .

-

Case Studies :

- A study reported that certain benzothiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin against Salmonella typhimurium and Klebsiella pneumonia (MIC = 25–50 μg/ml) .

- Another investigation showed that modifications at specific positions on the benzothiazole ring enhanced antibacterial activity, particularly with halogen substitutions .

Anticancer Activity

Benzothiazole derivatives have also been recognized for their anticancer potential:

- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines. For example, compounds derived from benzothiazole exhibited GI50 values in the nanomolar range against MCF-7 breast cancer cells .

-

Case Studies :

- One study highlighted that a specific benzothiazole derivative showed significant cytotoxicity against human leukemia (THP-1) and melanoma (B16-F10) cell lines at concentrations as low as .

- The structure–activity relationship (SAR) studies indicated that modifications on the benzothiazole scaffold could drastically alter anticancer efficacy, with some derivatives achieving CC50 values below .

Other Biological Activities

Beyond antibacterial and anticancer effects, benzothiazole derivatives have been explored for various other pharmacological activities:

- Anti-inflammatory : Some compounds exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Antiviral and Antimalarial : Research has indicated potential antiviral effects against HIV and antimalarial activity .

Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyanine dyes share a polymethine backbone but differ in heterocyclic termini, chain length, and counterions. Below is a detailed comparison with key analogs:

Methine Chain Length and Absorption Properties

- Target Compound : The heptatrienyl chain (three methine groups) confers NIR absorption (~750 nm), ideal for deep-tissue imaging.

- 3,3'-Diethylthiadicarbocyanine Iodide : A shorter pentatrienyl chain (two methine groups) shifts absorption to ~650 nm (visible range), limiting penetration depth compared to the target compound .

- Indocarbocyanine (Cy3) : A trimethine chain (one methine group) absorbs at ~550 nm, restricting use to visible-light applications.

Heterocyclic Modifications

- Target Compound : Benzothiazole termini enhance electron-withdrawing effects and photostability. Ethyl substituents improve solubility in organic solvents compared to methyl analogs .

- Thiacyanine Dyes : Thiazole-terminated cyanines exhibit blue-shifted absorption (~600 nm) due to reduced electron delocalization.

- Compound 7g () : A pyrazolo[4,3-c]pyridine-benzothiazole hybrid lacks a polymethine chain, resulting in UV-vis absorption (~300–400 nm) and divergent applications (e.g., pharmaceutical intermediates) .

Counterion Effects

- Perchlorate (Target Compound) : Offers high oxidative stability but requires careful handling due to explosive risks. Enhances solubility in polar aprotic solvents (e.g., DMSO) .

- Iodide (Common in Cyanine Dyes) : Less stable under light but widely used due to lower cost. Iodide salts may precipitate in aqueous media, limiting bioavailability.

Comparative Data Table

Research Findings and Functional Insights

- Photophysical Performance : The target compound’s NIR absorption is critical for minimizing autofluorescence in biological tissues, outperforming shorter-chain cyanines .

- Stability Trade-offs : While perchlorate improves oxidative stability, iodide-based analogs remain preferred for aqueous applications due to safer handling .

- Computational Modeling : Density-functional theory (DFT) methods () are instrumental in predicting the electronic structures of cyanines, aiding in the design of analogs with tailored bandgaps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate?

- Methodological Answer :

- Condensation Reactions : Utilize hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones in ethanol under reflux. This method is effective for forming benzothiazolium cores via cyclization .

- Heptatrienyl Chain Incorporation : Employ Wittig or Horner-Wadsworth-Emmons reactions to extend conjugation, using phosphorylated intermediates to ensure regioselectivity. Ethyl groups can be introduced via alkylation of benzothiazole precursors .

- Purification : Recrystallize from ethanol or toluene-ethyl acetate mixtures, and confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Analyze π→π* transitions in the heptatrienyl chain (expected λmax ~450–500 nm) to confirm conjugation .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve ethyl substituents and benzothiazole protons. Aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS can identify the molecular ion peak (expected m/z ~550–600) and perchlorate counterion .

- TLC/GC : Monitor reaction progress using toluene-based solvent systems and validate purity via GC with flame ionization detection .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr) to balance exact exchange and correlation effects. Basis sets such as 6-31G(d) are suitable for geometry optimization .

- Property Calculation : Compute HOMO-LUMO gaps to assess charge-transfer efficiency. For perchlorate salts, include solvent effects (e.g., PCM model for ethanol) to refine excitation energies .

- Validation : Compare computed UV-Vis spectra with experimental data to refine theoretical models .

Q. What experimental approaches are used to investigate reaction intermediates in the synthesis of this compound?

- Methodological Answer :

- Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography. For example, monitor hydrazone formation using <sup>15</sup>N-labeled hydrazine derivatives .

- In Situ Spectroscopy : Employ FT-IR or Raman spectroscopy to detect transient species (e.g., enolate intermediates during alkylation) .

- Crystallography : Resolve crystal structures of intermediates (e.g., pyrazoline derivatives) to confirm regiochemistry .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect side products (e.g., over-alkylated species) and optimize recrystallization conditions .

- Conformational Studies : Perform variable-temperature NMR to identify rotamers or aggregation effects in the heptatrienyl chain .

- Counterion Effects : Compare spectra with alternative salts (e.g., chloride vs. perchlorate) to isolate counterion-related shifts .

Q. What methodologies are recommended for designing experiments to assess the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., CDK1/GSK3β) using fluorescence polarization assays. Structural analogs show IC50 values in the micromolar range .

- Structure-Activity Relationships (SAR) : Modify the ethyl substituents or heptatrienyl chain length to evaluate effects on potency. Use molecular docking to prioritize targets .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa) with MTT assays, using EC50 as a metric for therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.